2-(Pentan-3-yl)pyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pentan-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-7(4-2)9-10-6-5-8(12)11-9/h5-7H,3-4H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGZEIPKWBIVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC=CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Pentan 3 Yl Pyrimidin 4 3h One and Analogues
Multi-component and One-Pot Synthetic Strategies
Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies are particularly well-suited for the construction of complex heterocyclic scaffolds like pyrimidinones (B12756618).
Biginelli-Type Cyclocondensation Approaches
The Biginelli reaction, a classic three-component condensation, provides a direct route to dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones. wikipedia.orgorganic-chemistry.org Traditionally, this reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgresearchgate.net For the synthesis of 2-alkyl substituted pyrimidinones, an aliphatic amidine can be used in place of urea.
While the direct synthesis of 2-(pentan-3-yl)pyrimidin-4(3H)-one via a Biginelli-type reaction has not been explicitly reported, a plausible approach would involve the condensation of a suitable three-carbon building block, such as a β-keto ester or its equivalent, with 2-ethylpropanamidine (the amidine corresponding to the pentan-3-yl group). One-pot Biginelli condensations of aliphatic aldehydes have been achieved with high yields using catalysts like zinc bromide under solvent-free conditions, a method that could be adapted for this purpose. nih.gov
The general mechanism of the Biginelli reaction is believed to start with the condensation of the aldehyde and urea (or amidine), forming an iminium intermediate. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidinone. researchgate.netorganic-chemistry.org
Table 1: Examples of Catalysts and Conditions for Biginelli-Type Reactions
| Catalyst | Substrates | Conditions | Yield | Reference |
| Zinc Bromide | Aliphatic Aldehyde, Urea, β-Ketoester | Solvent-free | Moderate to High | nih.gov |
| Yb(OTf)₃ | Aldehyde, β-Ketoester, Urea | Solvent-free | Increased yields, shorter time | organic-chemistry.org |
| InCl₃ | 1,3-Dicarbonyl, Aldehyde, Urea | - | - | organic-chemistry.org |
| Sm(ClO₄)₃ | 1,3-Dicarbonyl, Aldehyde, Urea/Thiourea | Ultrasound, EtOH, 75-80 °C | High | mdpi.com |
This table presents a selection of catalysts and conditions reported for Biginelli-type reactions, which could be adapted for the synthesis of this compound.
Mannich-Type Reactions and Related Condensations
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton of a carbonyl compound with an aldehyde and a primary or secondary amine. researchgate.netmdpi.com While not a direct method for the synthesis of the pyrimidinone ring itself, Mannich-type reactions can be employed in the synthesis of precursors or for the functionalization of the pyrimidine (B1678525) core. For instance, the condensation of an enamine with an electrophilic species derived from an aldehyde and an amine is a key step in some pyrimidine syntheses that share mechanistic features with the Mannich reaction. organic-chemistry.orgmdpi.com
More broadly, condensation reactions are fundamental to pyrimidinone synthesis. For example, the reaction of amidines with β-dicarbonyl compounds or their equivalents is a common strategy. A proposed synthesis of this compound could involve the reaction of 2-ethylpropanamidine hydrochloride with a suitable β-keto ester, such as ethyl acetoacetate, under basic conditions.
Strategies for Pyrimidinone Ring Formation and Functionalization
The construction of the pyrimidinone ring can be achieved through various cyclization strategies. A common approach involves the reaction of a 1,3-dielectrophile with a C-N-C synthon, typically an amidine. nih.gov For the synthesis of 2-alkylpyrimidinones, the corresponding alkylamidine is the key reagent. The synthesis of 2-substituted pyrimidines, including those with alkyl groups like methyl and cyclopropyl, has been effectively demonstrated using the corresponding amidines in a cyclization step. nih.gov
Functionalization of a pre-formed pyrimidine or pyrimidinone ring offers another synthetic route. A deconstruction-reconstruction strategy has been developed where a pyrimidine is converted to an N-arylpyrimidinium salt, which is then cleaved to a three-carbon building block. This intermediate can then be reacted with an amidine, such as 2-ethylpropanamidine, to construct the desired 2-substituted pyrimidine. nih.gov Furthermore, C2-selective amination of pyrimidines has been achieved, highlighting the potential for direct functionalization at the 2-position, which could be adapted for the introduction of an alkyl group. researchgate.netmdpi.com
Sustainable and Green Chemistry Synthetic Protocols
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and the reduction of hazardous waste, are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. scholarsportal.infoasianpubs.org This technology has been successfully applied to the synthesis of various pyrimidine derivatives. scholarsportal.inforesearchgate.netresearchgate.net
For instance, the microwave-assisted cyclocondensation of 1,8-diaminonaphthalene (B57835) with carboxylic acids has been used to synthesize 2-alkyl and 2-arylperimidines in high yields. researchgate.netresearchgate.net Similarly, a microwave-assisted, three-component synthesis of 2-aminopyrimidines has been reported. nih.gov It is highly probable that a microwave-assisted protocol could be developed for the synthesis of this compound, likely by reacting 2-ethylpropanamidine with a β-keto ester under microwave irradiation, potentially with a suitable catalyst.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Analogues
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| 2-Aminopyrimidine Synthesis | Reflux in organic solvent | Solvent-free, CaCl₂ catalyst, shorter time | nih.gov |
| Perimidine Synthesis | Conventional heating | Shorter time, high yield | researchgate.netresearchgate.net |
| Fused Pyrimidinone Synthesis | - | High yields, shorter time | scholarsportal.info |
This table illustrates the general advantages of microwave-assisted synthesis over conventional heating for the preparation of pyrimidine derivatives.
Ultrasound-Mediated Synthesis
Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, creates localized hot spots with high temperatures and pressures, accelerating chemical reactions. nih.gov
Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including pyrimidine derivatives. For instance, the ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water has been reported with high yields and short reaction times. nih.gov A catalyst-free, one-pot synthesis of 2-amino-4,6-diphenylnicotinonitriles in water under ultrasonic irradiation has also been developed. nih.gov Furthermore, an efficient synthesis of dihydropyrimidin-2(1H)-(thio)ones catalyzed by samarium perchlorate (B79767) under ultrasound irradiation has been demonstrated. mdpi.com These examples suggest that an ultrasound-mediated approach for the synthesis of this compound is a feasible and environmentally friendly alternative to traditional methods.
Table 3: Examples of Ultrasound-Assisted Synthesis of Heterocycles
| Product | Conditions | Yield | Reaction Time | Reference |
| Dihydropyrano[2,3-c]pyrazoles | Water, 50 °C | 92% | 35 min | nih.gov |
| 2-Amino-4,6-diphenylnicotinonitriles | Water, 50 °C | 83% | 45 min | nih.gov |
| 4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones | Sm(ClO₄)₃, EtOH, 75-80 °C | High | Shorter than conventional | mdpi.com |
This table showcases the efficiency of ultrasound-assisted synthesis for various heterocyclic compounds, indicating its potential for the synthesis of the target molecule.
Solvent-Free and Aqueous Medium Reactions
In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. rsc.org Solvent-free and aqueous-based reactions for pyrimidinone synthesis have emerged as powerful alternatives, offering economic, environmental, and safety benefits. rsc.orgbenthamdirect.com
Solvent-free conditions, often coupled with microwave irradiation, have proven effective for the synthesis of pyrimidinone derivatives. researchgate.netresearchgate.net For instance, a three-component condensation of an appropriate aldehyde, a urea or thiourea, and a β-dicarbonyl compound can be carried out without a solvent, often accelerated by a catalyst like L-proline. researchgate.net This approach, known as the Biginelli reaction, can be adapted for the synthesis of this compound by utilizing the corresponding amidine precursor. The reaction mixture is thoroughly mixed and irradiated, leading to high yields of the desired product in a significantly reduced reaction time. researchgate.net The use of montmorillonite (B579905) clay as a catalyst under solvent-free conditions has also been reported for similar transformations. mdpi.com
Water as a reaction medium presents unique advantages, including improved selectivity and rate acceleration for certain organic reactions, even with water-insoluble substrates. rsc.org The synthesis of pyrimidinones in an aqueous medium has been successfully demonstrated. For example, the reaction of benzimidamide with ethyl 3-oxobutanoate has been studied in water. rsc.org While some reactions show lower yields in water compared to organic solvents like DMF or ethanol (B145695), the environmental benefits often outweigh this drawback. rsc.org The use of catalysts such as β-cyclodextrin in aqueous media can facilitate the synthesis of pyrimidine derivatives from a variety of aldehydes. mdpi.com Furthermore, metal-free synthesis of pyrimidinones has been achieved in aqueous sodium dichloroiodate (NaICl2) under reflux conditions. benthamdirect.com
Table 1: Comparison of Solvent-Free and Aqueous Medium Reactions for Pyrimidinone Synthesis
| Feature | Solvent-Free Reactions | Aqueous Medium Reactions |
| Principle | Reactants are mixed directly without a solvent, often with heating or microwave irradiation. researchgate.net | Water is used as the reaction solvent. rsc.org |
| Advantages | Reduced waste, lower cost, often faster reaction rates, simplified workup. researchgate.netresearchgate.net | Environmentally benign, safe, inexpensive, can enhance reactivity and selectivity. rsc.org |
| Catalysts | L-proline, montmorillonite. researchgate.netmdpi.com | β-cyclodextrin, NaICl2. benthamdirect.commdpi.com |
| Challenges | Potential for reactant insolubility and poor mixing. | May result in lower yields for certain substrates compared to organic solvents. rsc.org |
Catalytic Systems in Pyrimidinone Synthesis
The development of efficient catalytic systems is paramount in modern organic synthesis. For the preparation of this compound and its analogues, various catalytic approaches can be employed to enhance reaction rates, yields, and selectivity. researchgate.netjapsonline.comjapsonline.comresearchgate.netresearchgate.net
Heterogeneous Catalysis (e.g., Metal Oxide Nanoparticles, Ionic Liquids)
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability, which are crucial for sustainable chemical processes. unl.pt
Metal Oxide Nanoparticles: Nanoparticles of metal oxides, such as nickel oxide (NiO) and copper ferrite (B1171679) (CuFe2O4), have been effectively used as catalysts in the synthesis of pyrimidine derivatives. unl.ptresearchgate.net These catalysts possess large surface areas, leading to remarkable catalytic activity. unl.pt For example, NiO nanoparticles have been employed in the multi-component reaction of aldehydes, malononitrile, and barbituric acid to produce pyrano[2,3-d]pyrimidine derivatives in high yields. researchgate.net Similarly, CuFe2O4 magnetic nanoparticles have been utilized in the Biginelli reaction under solvent-free conditions with ultrasound acceleration, allowing for easy catalyst recovery using an external magnet and reuse for several cycles with minimal loss of activity. unl.pt The use of iron oxide nanoparticles has also been explored to facilitate cycloaddition reactions under milder conditions than their metal-free counterparts. researchgate.net
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure and high thermal stability. They can also act as catalysts. japsonline.com L-proline nitrate (B79036), an amino acid-based ionic liquid, has been used to catalyze the synthesis of dihydropyrimidinones in a one-pot, three-component reaction. japsonline.comjapsonline.comresearchgate.net This catalyst is environmentally friendly, economical, and recyclable, leading to higher yields and shorter reaction times under simple conditions. japsonline.com Another example is the use of 1-carboxymethyl 3-methyl imidazolium (B1220033) tetrafluoroborate (B81430) ([CMMIM][BF4–]) as an acidic ionic liquid catalyst for the synthesis of chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one derivatives in aqueous ethanol at room temperature. acs.org Triethylammonium acetate (B1210297) is another ionic liquid that has been successfully used in the microwave-assisted synthesis of pyrimidine hybrids. nih.gov
Table 2: Examples of Heterogeneous Catalysts in Pyrimidinone Synthesis
| Catalyst Type | Example | Application | Advantages |
| Metal Oxide Nanoparticles | Copper Ferrite (CuFe2O4) unl.pt | Biginelli reaction for dihydropyrimidinones. | Recyclable, efficient under ultrasound and solvent-free conditions. unl.pt |
| Nickel Oxide (NiO) researchgate.net | Synthesis of pyrano[2,3-d]pyrimidines. | High yields, easy to prepare. researchgate.net | |
| Ionic Liquids | L-proline nitrate japsonline.comjapsonline.com | One-pot synthesis of dihydropyrimidinones. | Environmentally friendly, recyclable, high yields, short reaction times. japsonline.comjapsonline.com |
| [CMMIM][BF4–] acs.org | Synthesis of fused pyrimidinones. | Mild reaction conditions, good yields. acs.org |
Organocatalysis and Biocatalysis Principles
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules to catalyze reactions. beilstein-journals.org Proline and its derivatives are prominent organocatalysts. mdpi.com For instance, L-proline has been used to catalyze the three-component condensation for the synthesis of pyrimido[4,5-d]pyrimidine-2-(1H)-ones under solvent-free microwave conditions. researchgate.net The use of organocatalysts like p-toluenesulfonic acid (p-TSA) has also been reported for the synthesis of pyrimidinone analogues. acs.org These catalysts operate through mechanisms such as enamine or iminium ion formation, enabling highly enantioselective transformations. beilstein-journals.org
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. nih.govnih.gov While specific enzymes for the direct synthesis of this compound are not yet widely reported, the principles of biocatalysis hold great promise. Enzymes can be engineered to accept a wide range of substrates and catalyze desired transformations. nih.gov This approach can significantly shorten synthetic routes and reduce waste. nih.gov The application of biocatalysis is an expanding field with the potential to develop novel, sustainable pathways to complex molecules like substituted pyrimidinones. mdpi.comrsc.org
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for biological screening. nih.gov This methodology offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification, as by-products and excess reagents are removed by simple washing of the solid support. arkat-usa.org
Polymer-Bound Reagents and Scaffolds
In SPS, one of the starting materials is covalently attached to a solid support, typically a polymer resin like Merrifield resin. The synthesis then proceeds in a stepwise manner, with the growing molecule remaining attached to the support. For the synthesis of pyrimidinone derivatives, a polymer-bound thiouronium salt can be condensed with a β-ketoester in the presence of a base like calcium hydroxide. arkat-usa.org The resulting pyrimidinone is anchored to the solid support and can be further modified before being cleaved from the resin. arkat-usa.org This approach allows for the versatile synthesis of a series of pyrimidinone derivatives. arkat-usa.org The use of polymer-supported scavengers can also be employed to remove excess reagents and by-products, further simplifying the purification process. mdpi.com
Automation and Library Generation Principles
The principles of solid-phase synthesis are highly amenable to automation, allowing for the parallel synthesis of a large number of compounds. nih.govarkat-usa.org Automated synthesizers can perform the repetitive steps of reagent addition, reaction, and washing, significantly accelerating the process of library generation. synplechem.comyoutube.com This high-throughput approach is invaluable in medicinal chemistry for the rapid exploration of structure-activity relationships (SAR). nih.govacs.org By systematically varying the building blocks used in the solid-phase synthesis of pyrimidinones, diverse libraries of analogues of this compound can be efficiently created. nih.gov This allows for the exploration of a wide range of substituents on the pyrimidinone core, facilitating the discovery of compounds with optimized biological properties. Automated flow synthesis platforms are also being developed to generate hyperdiverse libraries of molecules, including those with protein-like lengths. chemrxiv.org
Reactivity and Mechanistic Investigations of 2 Pentan 3 Yl Pyrimidin 4 3h One Derivatives
Transformations and Functional Group Interconversions
The pyrimidin-4(3H)-one scaffold allows for a variety of transformations and functional group interconversions, enabling the synthesis of diverse derivatives. These reactions often target the active sites of the pyrimidine (B1678525) ring and the substituents attached to it.
Common functional group interconversions include nucleophilic substitutions, which can introduce a range of functional groups onto the pyrimidine ring. ub.edu For instance, the hydroxyl group of an alcohol can be converted to a halide using reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu Similarly, sulfonate esters, excellent leaving groups, can be displaced by halides. vanderbilt.edu The resulting halides can then undergo further substitution reactions, for example, with cyanide to form nitriles, or with azides to introduce the azido (B1232118) group. vanderbilt.edu These groups can be further transformed; nitriles can be reduced to primary amines, and azides can also be reduced to primary amines. vanderbilt.edu
The synthesis of various pyrimidine derivatives often involves multi-component reactions. For example, a zinc chloride-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides an efficient route to 4,5-disubstituted pyrimidines. acs.org Another approach involves the reaction of chalcones with 6-aminothiouracil to yield 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives. nih.gov These thioxo derivatives can then be converted to the corresponding 2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one derivatives through nucleophilic attack by hydrazine (B178648) hydrate. nih.gov
The following table summarizes some key functional group interconversions applicable to pyrimidinone derivatives:
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Alcohol (-OH) | Thionyl chloride (SOCl₂) | Chloroalkane (-Cl) |
| Alcohol (-OH) | Phosphorus tribromide (PBr₃) | Bromoalkane (-Br) |
| Alkyl Halide (-X) | Sodium Cyanide (NaCN) | Nitrile (-CN) |
| Alkyl Halide (-X) | Sodium Azide (NaN₃) | Azide (-N₃) |
| Nitrile (-CN) | Lithium aluminum hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) |
| Azide (-N₃) | Hydrogen (H₂) with Palladium catalyst (Pd/C) | Primary Amine (-NH₂) |
| 2-Thioxo-pyrimidinone | Hydrazine hydrate | 2-Hydrazino-pyrimidinone |
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions represent powerful strategies for modifying the core structure of cyclic compounds, including pyrimidinone derivatives. These reactions can lead to the formation of novel heterocyclic systems with altered ring sizes and potentially different biological activities.
Ring Expansion:
Ring expansion reactions typically involve the insertion of an atom or a group of atoms into the existing ring. A common method for ring expansion is the Tiffeneau–Demjanov rearrangement, which is a type of pinacol (B44631) rearrangement. wikipedia.org This reaction often proceeds through the formation of a diazonium ion from an aminocycloalkane, which upon loss of nitrogen gas, generates a carbocation that can undergo rearrangement to expand the ring. wikipedia.org For pyrimidinone systems, a substituent on the ring capable of forming a carbocation can initiate such a rearrangement.
Another approach to ring expansion involves the reaction of a cyclic ketone with diazomethane. This reaction can insert a methylene (B1212753) group into the ring adjacent to the carbonyl group, leading to a larger ring system. yale.edufigshare.com
Ring Contraction:
Ring contraction reactions decrease the size of a ring. The Favorskii rearrangement is a well-known method for the contraction of cyclic α-haloketones upon treatment with a base. wikipedia.org The Arndt–Eistert reaction, which involves the Wolff rearrangement of an α-diazoketone, can also be employed for ring contraction. vanderbilt.eduwikipedia.org This reaction has been successfully used to convert cyclopentanones to cyclobutane (B1203170) derivatives. wikipedia.org
The general mechanisms for these transformations often involve the formation of reactive intermediates such as carbocations or carbenes, which then undergo rearrangement to yield the expanded or contracted ring product. wikipedia.org
Nucleophilic and Electrophilic Substitution Pathways
The pyrimidine ring in 2-(pentan-3-yl)pyrimidin-4(3H)-one is an electron-deficient system, which makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNA_r) is a common pathway for the functionalization of pyrimidine derivatives. nih.gov
Nucleophilic Substitution:
Nucleophilic substitution reactions on the pyrimidine ring are facilitated by the presence of electron-withdrawing groups and a good leaving group. nih.gov The reaction typically proceeds through a two-step mechanism involving the formation of a Meisenheimer-like intermediate. nih.gov Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, the displacement of a leaving group, such as a halide or a sulfonyl group, at the C2, C4, or C6 positions of the pyrimidine ring by a nucleophile is a widely used strategy for the synthesis of various substituted pyrimidines. acs.org
Electrophilic Substitution:
While less common than nucleophilic substitution due to the electron-deficient nature of the pyrimidine ring, electrophilic substitution can occur, particularly if the ring is activated by electron-donating substituents. However, direct electrophilic substitution on the pyrimidine ring often requires harsh conditions.
Density Functional Theory (DFT) calculations on pyrimidine derivatives have shown the presence of both electrophilic and nucleophilic attack sites, with the specific sites depending on the nature and position of the substituents on the ring. wjarr.com Such computational studies can help predict the reactivity of different positions on the pyrimidine ring towards electrophiles and nucleophiles. wjarr.com
Photochemical Reactivity
The photochemical reactivity of pyrimidinone derivatives can lead to a variety of interesting transformations, including ring expansions, contractions, and rearrangements. Upon absorption of ultraviolet light, the molecule is promoted to an excited state, which can then undergo chemical reactions that are not accessible under thermal conditions.
For instance, the photolysis of certain cyclic diazoketones can lead to ring contraction via a Wolff rearrangement, forming a ketene (B1206846) intermediate. yale.edufigshare.com In some cases, photolysis can induce unusual rearrangements. yale.edufigshare.com
The photochemical behavior of related N-substituted naphthalimides has been studied, revealing processes like photoinduced electron transfer (PET). mdpi.com While specific photochemical studies on this compound are not extensively documented, the general principles of photochemistry suggest that the pyrimidinone core could undergo various photoreactions, potentially leading to novel molecular structures.
Exploration of Stereochemical Control in Reactions
The presence of a chiral center in the 2-(pentan-3-yl) substituent introduces the element of stereochemistry into the reactions of this compound derivatives. Controlling the stereochemical outcome of reactions is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules.
The stereochemical course of a reaction can be influenced by several factors, including the nature of the reactants, the reaction conditions, and the presence of chiral auxiliaries or catalysts. For example, in nucleophilic additions to chiral alkenes, the diastereoselectivity can be high if a chiral amide auxiliary is attached to the α-carbon of the alkene.
In the context of pyrimidinone derivatives, the stereochemistry of substituents on the pyrimidine ring can have a significant impact on their biological activity. Studies on 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives have shown that highly strict stereochemical requirements are necessary for potent and selective binding to biological targets. nih.gov For instance, the L-tryptophan and the trans disposition of the bicyclic system were found to be essential for high binding affinity. nih.gov
Systematic studies on C-glycosylation reactions of pyranoses have also highlighted the powerful influence of alkoxy groups on stereoselectivity. lookchem.com The conformational preferences of intermediate oxocarbenium ions and steric effects in the transition states were found to be key factors in determining the stereochemical outcome. lookchem.com These principles can be extended to understand and predict the stereoselectivity of reactions involving this compound and its derivatives.
Reaction Mechanism Elucidation through Experimental and Computational Methods
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic methodologies. A combination of experimental and computational techniques is often employed to elucidate the intricate details of reaction pathways.
Experimental Methods:
Experimental studies can provide valuable information about reaction kinetics, intermediates, and transition states. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are used to identify and characterize reaction products and intermediates. researchgate.netresearchgate.net For example, the structure of newly synthesized thienopyrimidine derivatives has been elucidated using these spectroscopic methods. researchgate.net
Computational Methods:
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. mdpi.com DFT calculations can be used to model the geometries of reactants, intermediates, and transition states, and to calculate their relative energies. wjarr.commdpi.com This information can help to distinguish between different possible reaction pathways and to understand the factors that control the reactivity and selectivity of a reaction. mdpi.com
For example, computational studies have been used to investigate the mechanism of the Thorpe reaction, a self-condensation of nitriles. mdpi.com These studies helped to identify the most probable reaction route and to understand the role of the solvent and substituents. mdpi.com Similarly, DFT calculations have been used to study the reactivity of pyrimidine derivatives, revealing their electronic properties and predicting their sites of electrophilic and nucleophilic attack. wjarr.com In silico fragment-based drug design (FBDD) and computational analysis have also been employed in the development of novel pyrimidine-based kinase inhibitors. nih.gov
The combination of experimental and computational approaches provides a powerful strategy for elucidating the reaction mechanisms of this compound derivatives, leading to a deeper understanding of their chemical behavior and facilitating the development of new synthetic applications.
Advanced Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. acs.org It provides information on the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the detailed mapping of a molecule's carbon-hydrogen framework. nih.gov For 2-(pentan-3-yl)pyrimidin-4(3H)-one, NMR would be crucial for confirming the presence and connectivity of both the pentan-3-yl substituent and the pyrimidinone ring.
In solution, one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign the signals of all proton and carbon atoms.
¹H NMR: The ¹H NMR spectrum would provide information on the number of unique proton environments, their integration (ratio of protons), and their coupling patterns (neighboring protons). For this compound, distinct signals would be expected for the protons on the pyrimidinone ring and the pentan-3-yl group. The protons on the pyrimidinone ring are expected to appear at lower field (higher ppm) due to the influence of the aromatic system and electronegative nitrogen atoms. rsc.orglibretexts.org The protons of the pentan-3-yl group would appear at a higher field. libretexts.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. libretexts.org The carbonyl carbon (C=O) of the pyrimidinone ring is expected to have a characteristic downfield chemical shift (typically 170-185 ppm). libretexts.org Carbons within the aromatic part of the pyrimidinone ring would also appear downfield, while the sp³ hybridized carbons of the pentan-3-yl group would be found upfield. pressbooks.pub
2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are essential for unambiguously connecting the atoms.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pentan-3-yl group and the pyrimidinone ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations, which would definitively link the pentan-3-yl substituent to the C2 position of the pyrimidinone ring. nih.gov
Hypothetical ¹H and ¹³C NMR Data for this compound
Disclaimer: The following data are hypothetical and estimated based on typical chemical shift values for similar structural motifs.
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Pyrimidinone-H5 | 6.1 - 6.3 | d | 1H | ~6.0 |
| Pyrimidinone-H6 | 7.8 - 8.0 | d | 1H | ~6.0 |
| Pyrimidinone-NH | 10.0 - 12.0 | br s | 1H | - |
| Pentan-3-yl-CH | 3.0 - 3.3 | quintet | 1H | ~7.5 |
| Pentan-3-yl-CH₂ | 1.6 - 1.8 | m | 4H | ~7.5 |
| Pentan-3-yl-CH₃ | 0.8 - 1.0 | t | 6H | ~7.5 |
| Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidinone-C2 | 160 - 165 |
| Pyrimidinone-C4 (C=O) | 175 - 180 |
| Pyrimidinone-C5 | 110 - 115 |
| Pyrimidinone-C6 | 150 - 155 |
| Pentan-3-yl-CH | 40 - 45 |
| Pentan-3-yl-CH₂ | 25 - 30 |
| Pentan-3-yl-CH₃ | 10 - 15 |
In the solid state, NMR spectroscopy can provide valuable insights into intermolecular interactions, such as hydrogen bonding, and can distinguish between different tautomeric forms. nih.gov Pyrimidin-4(3H)-one can exist in tautomeric forms (the keto form shown, and an enol form, 2-(pentan-3-yl)pyrimidin-4-ol). Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning), is highly sensitive to the electronic environment of the atoms involved in tautomerism and hydrogen bonding. nih.gov By comparing the chemical shifts in the solid state to those in solution, one can determine the predominant tautomer in the solid phase and characterize the hydrogen-bonding network that dictates the crystal packing.
The pentan-3-yl group attached to the pyrimidinone ring is flexible and can adopt various conformations due to rotation around the C-C single bonds. Advanced NMR techniques can be used to study these conformational preferences. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can detect through-space interactions between protons that are close to each other, providing information about the spatial arrangement and preferred orientation of the alkyl substituent relative to the pyrimidinone ring. nih.gov Such studies are crucial for understanding the three-dimensional shape of the molecule, which can be important for its biological activity. frontiersin.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. sapub.orgsphinxsai.com
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the parent ion. For this compound (molecular formula C₉H₁₄N₂O), HRMS would be used to confirm this exact formula by distinguishing its precise mass from other potential compounds with the same nominal mass.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like pyrimidinones (B12756618), often generating a protonated molecular ion [M+H]⁺. rsc.org Tandem mass spectrometry (MS/MS) experiments on this ion would induce fragmentation. The resulting fragmentation pattern provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation would likely involve:
Cleavage of the pentan-3-yl group. A primary fragmentation would be the loss of the pentyl group or parts of it.
Ring fragmentation of the pyrimidinone core, often involving the loss of small neutral molecules like CO, HCN, or isocyanic acid (HNCO), which is characteristic of uracil (B121893) and pyrimidinone derivatives. sapub.orgacs.orgnih.gov
Hypothetical ESI-MS/MS Fragmentation Data for this compound
Disclaimer: The following data are hypothetical and estimated based on common fragmentation patterns for similar pyrimidinone structures.
| Observed m/z | Proposed Fragment Structure/Loss | Plausible Fragmentation Pathway |
|---|---|---|
| 111.06 | [M+H - C₄H₈]⁺ | Loss of butene via McLafferty-type rearrangement from the pentyl group. |
| 96.06 | [M+H - C₅H₁₁]⁺ | Loss of the pentyl radical (less common in ESI) or cleavage at the C-C bond adjacent to the ring. |
| 124.08 | [M+H - HNCO]⁺ | Loss of isocyanic acid from the pyrimidinone ring. |
| 83.05 | [C₄H₅N₂]⁺ | Further fragmentation of the ring after initial losses. |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds can be observed. For This compound , the IR spectrum is anticipated to reveal key absorptions that confirm its molecular structure.
The presence of the pyrimidinone ring would be indicated by several characteristic bands. The N-H stretching vibration of the lactam group is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is a strong, sharp absorption typically found between 1650 and 1700 cm⁻¹. Additionally, C=N and C=C stretching vibrations within the pyrimidine (B1678525) ring would produce signals in the 1500-1650 cm⁻¹ range. The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ region.
The pentan-3-yl substituent would be identified by the characteristic stretching and bending vibrations of its C-H bonds. The sp³ C-H stretching vibrations from the alkyl group will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The corresponding C-H bending vibrations would appear in the 1375-1470 cm⁻¹ region.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (lactam) | Stretch | 3200-3400 (broad) |
| C=O (amide) | Stretch | 1650-1700 (strong, sharp) |
| C=N/C=C (ring) | Stretch | 1500-1650 |
| C-N | Stretch | 1200-1350 |
| C-H (sp³) | Stretch | 2850-2960 |
| C-H (sp³) | Bend | 1375-1470 |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
For This compound , the pyrimidinone ring system constitutes the primary chromophore. This heterocyclic system contains π electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms. The expected electronic transitions are π → π* and n → π*.
The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyrimidine ring. These are expected to occur at shorter wavelengths. The n → π* transitions involve the excitation of a non-bonding electron from a nitrogen or oxygen atom to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths. The exact position of these absorption bands can be influenced by the solvent polarity.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Transition | Chromophore | Expected λmax (nm) |
| π → π | Pyrimidinone ring | ~200-280 |
| n → π | C=O and N atoms | ~280-350 |
X-ray Crystallography for Solid-State Structure and Supramolecular Organization
Principles of Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. nist.gov The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nist.gov The positions and intensities of these diffracted beams are recorded by a detector as the crystal is rotated. nih.gov
This diffraction pattern is mathematically related to the electron density distribution within the crystal's unit cell through a Fourier transform. researchgate.net By analyzing this pattern, the positions of the individual atoms can be determined, leading to a complete and unambiguous structural model of the molecule. researchgate.netresearchgate.net This technique allows for the precise determination of bond lengths, bond angles, and torsional angles. nist.gov
Analysis of Intermolecular Interactions in Crystalline States
Beyond the structure of a single molecule, X-ray crystallography reveals the supramolecular organization within the crystal, which is governed by intermolecular interactions. nih.gov For This compound , hydrogen bonding is expected to be a dominant feature in the crystal packing. The N-H group of the pyrimidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, potentially leading to the formation of dimers or extended chains.
In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions may also play a significant role in stabilizing the crystal structure. π-π stacking interactions between the pyrimidine rings of adjacent molecules are also a possibility, where the aromatic rings align in a parallel or offset fashion. nih.gov The analysis of these interactions provides insight into the forces that direct the self-assembly of the molecules in the solid state.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic and geometric properties of 2-(Pentan-3-yl)pyrimidin-4(3H)-one. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. ufba.br For a molecule like this compound, which has a flexible alkyl side chain, this process is extended to a conformational analysis to identify the most stable conformer(s). scribd.comwilliamkennerly.com
The pentan-3-yl group attached to the pyrimidinone ring can rotate around the C-C single bond, leading to various spatial arrangements (conformers), each with a distinct energy. Computational methods, such as DFT with the B3LYP functional and a basis set like 6-31G(d), are employed to calculate the energy of these different conformers. williamkennerly.comresearchgate.net The process involves systematically rotating the dihedral angle between the pyrimidine (B1678525) ring and the pentyl group and minimizing the energy at each step. The results typically show that certain staggered conformations are energetically favored over eclipsed ones due to reduced steric hindrance. scribd.com
Table 1: Hypothetical Conformational Analysis of this compound This table illustrates the type of data generated from a conformational analysis scan around the C2-C(pentyl) bond.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
| 0 | 5.8 | Eclipsed (High Energy) |
| 60 | 0.2 | Gauche |
| 120 | 6.1 | Eclipsed (High Energy) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 6.0 | Eclipsed (High Energy) |
| 300 | 0.3 | Gauche |
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. libretexts.orgyoutube.comyoutube.com For this compound, DFT calculations can elucidate the distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A large gap implies high stability, while a small gap suggests the molecule is more reactive. The pyrimidinone ring is a conjugated system, leading to delocalized π-orbitals. libretexts.org The electron-donating pentyl group can slightly raise the energy of the HOMO through an inductive effect. The analysis also yields information about the electrostatic potential surface, highlighting electron-rich regions (like the oxygen and nitrogen atoms) and electron-poor regions, which are susceptible to nucleophilic and electrophilic attack, respectively.
Table 2: Predicted Electronic Properties from a DFT Calculation This table shows representative electronic property data that would be obtained from a DFT/B3LYP calculation.
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
DFT calculations are instrumental in predicting the thermodynamics and kinetics of chemical reactions. researchgate.net By calculating the Gibbs free energies of reactants, products, and transition states, the feasibility (ΔG) and activation energy (Ea) of a proposed reaction pathway can be determined. researchgate.netnih.gov
For instance, the N-alkylation at the N3 position of this compound could be modeled. The calculation would identify the transition state structure for the nucleophilic attack of the nitrogen on an alkyl halide and compute its energy barrier. researchgate.net This allows for a comparison of reaction rates with different reagents or under different conditions without performing the experiment. Such studies have been used to elucidate complex reaction mechanisms, including pyrimidine ring-opening and functionalization. researchgate.netnih.gov
Table 3: Hypothetical Calculated Parameters for a Reaction Step (N3-methylation)
| Parameter | Calculated Value (kcal/mol) | Implication |
| Gibbs Free Energy of Reaction (ΔG) | -15.2 | Reaction is thermodynamically favorable |
| Activation Energy (Ea) | +25.8 | Reaction requires moderate energy input |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of their dynamic behavior. nih.govarxiv.org An MD simulation of this compound, typically in a solvent like water, would use a force field to describe the forces between atoms.
Such simulations can reveal how the molecule interacts with its environment, including the formation and lifetime of hydrogen bonds between the pyrimidinone's N-H and C=O groups and surrounding water molecules. nih.gov They also allow for the exploration of the conformational landscape in a dynamic context, showing how the pentyl chain flexes and rotates over time. nih.gov Software packages like LAMMPS are commonly used for these large-scale simulations. pysimm.org
Table 4: Typical Setup for a Molecular Dynamics Simulation
| Parameter | Setting | Purpose |
| System | 1 molecule of compound in a 50Å x 50Å x 50Å box of water | To simulate behavior in an aqueous solution |
| Force Field | CHARMM / AMBER | To define inter- and intramolecular forces |
| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant pressure and temperature |
| Temperature | 298 K (25 °C) | To simulate room temperature conditions |
| Simulation Time | 100 nanoseconds | To observe dynamic events over a meaningful timescale |
Investigation of Tautomeric Equilibria and Proton Transfer
Pyrimidin-4(3H)-one exists in a tautomeric equilibrium with its enol form, 4-hydroxypyrimidine. Computational studies have been crucial in understanding this equilibrium. nih.govresearchgate.net High-level ab initio calculations (e.g., G3 and G4 composite methods) have shown that the keto form (pyrimidin-4(3H)-one) is significantly more stable than the hydroxy tautomer in the gas phase. researchgate.net
The preference for the keto form is attributed to factors including electronic delocalization and aromaticity. nih.gov The introduction of a substituent at the C2 position, such as the pentan-3-yl group, is not expected to shift this equilibrium significantly. Computational studies can also model the proton transfer process itself, identifying the transition state for the tautomerization and calculating the energy barrier. This process can be influenced by the presence of solvent molecules that can facilitate proton transfer via a shuttle mechanism. nih.gov
Table 5: Calculated Relative Energies of Pyrimidin-4(3H)-one Tautomers Data adapted from studies on the parent pyrimidinone system. nih.govresearchgate.net
| Tautomer | Structure | Relative Stability (kcal/mol) |
| Pyrimidin-4(3H)-one | Keto Form | 0.0 (Most Stable) |
| 4-Hydroxypyrimidine | Enol Form | ~8-10 |
Quantitative Structure–Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical correlations that link the structural or physicochemical properties of a series of compounds to their reactivity. tubitak.gov.trnih.gov To develop a QSRR model for a class of compounds including this compound, one would first synthesize a library of related 2-alkyl-pyrimidinones.
Next, a set of molecular descriptors for each compound would be calculated using computational chemistry. tubitak.gov.tr These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. These calculated descriptors are then statistically correlated with an experimentally measured reactivity parameter (e.g., a reaction rate constant). chemrxiv.org Such a model can be used to predict the reactivity of new, unsynthesized compounds in the same class, guiding further experimental work. nih.gov
Table 6: Examples of Descriptors Used in QSRR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electron distribution, susceptibility to attack |
| Steric | Molecular Volume, Surface Area, Ovality | Size and shape of the molecule |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |
| Thermodynamic | Heat of Formation, Solvation Energy | Stability and solubility |
Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Hydrogen Bonding
The pyrimidin-4(3H)-one moiety is a classic example of a hydrogen-bonding scaffold, featuring a hydrogen bond donor (the N-H group at position 3) and a hydrogen bond acceptor (the carbonyl oxygen at position 4). This arrangement strongly favors the formation of dimeric structures, which are a common motif in the crystal structures of related compounds.
Recent computational studies on pyrimidinone derivatives have consistently shown that N–H···O hydrogen bonds are the most significant contributors to the stability of their supramolecular assemblies. acs.org For instance, quantum theory of atoms in molecules (QTAIM) analysis, a method that characterizes chemical bonds based on the topology of the electron density, has been used to quantify the strength of these interactions in various pyrimidinone crystals. acs.orgwikipedia.orgamercrystalassn.orge-bookshelf.dewiley-vch.deresearchgate.net These studies reveal that the N–H···O interactions are robust, with calculated interaction energies often falling in the range of -16 to -22 kcal/mol for a dimer. acs.org
To illustrate the typical geometric and energetic parameters of such interactions, the following table presents representative data from computational studies on similar pyrimidinone dimers.
| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) | Reference Compound |
| N–H···O | 2.80 - 3.00 | 160 - 180 | -16.50 to -21.72 | Substituted Pyrimidinones (B12756618) acs.org |
| C–H···O | 3.10 - 3.40 | 130 - 160 | -5.22 to -6.48 | Substituted Pyrimidinones acs.org |
| N–H···O | 2.991 | - | - | Pyran-2,4-dione derivative nih.gov |
| C–H···O | 3.134 | - | - | Pyran-2,4-dione derivative nih.gov |
This table presents representative data from computational studies on analogous pyrimidinone and related heterocyclic systems to model the interactions of this compound. The specific values for the title compound may vary.
π-Stacking Interactions
The pyrimidine ring in this compound is an electron-deficient aromatic system, making it capable of engaging in π-stacking interactions. These interactions are a result of a complex interplay between Pauli repulsion, dispersion forces, and electrostatic contributions. chemrxiv.org Computational studies on benzene (B151609), pyridine (B92270), and pyrimidine dimers have shown that a parallel-displaced or offset-stacked geometry is energetically more favorable than a face-to-face or sandwich geometry. chemrxiv.orgrsc.org This preference is attributed to the minimization of Pauli repulsion and maximization of favorable dispersion interactions in the offset arrangement.
The energy of π-stacking interactions is generally weaker than that of strong hydrogen bonds. For the benzene dimer, a prototypical system for studying π-stacking, the binding energy is around 2-3 kcal/mol. youtube.com For pyrimidine-containing systems, the interaction energies can be of a similar magnitude, influenced by the specific geometry and substitution pattern.
The following table provides illustrative data on π-stacking interactions from computational studies on relevant aromatic systems.
| System | Stacking Geometry | Interplanar Distance (Å) | Interaction Energy (kcal/mol) |
| Benzene Dimer | Parallel-Displaced | ~3.4 - 3.8 | -2.4 to -2.8 |
| Pyrimidine Dimer | Parallel-Displaced | ~3.3 - 3.6 | -3.0 to -4.0 |
| Substituted Benzene Dimer | Parallel-Displaced | Varies | -1.5 to -5.0 |
This table provides typical values for π-stacking interactions in aromatic systems to contextualize the potential interactions of this compound. The exact values are highly dependent on the specific computational method and the geometry of the dimer.
Derivatization and Analogue Design Strategies
Synthetic Routes to Substituted Pyrimidinones (B12756618) and Fused Systems
The synthesis of the core structure, 2-(Pentan-3-yl)pyrimidin-4(3H)-one, and its derivatives can be achieved through several established synthetic methodologies. A primary and highly versatile method involves the cyclocondensation of a β-keto ester with an appropriate amidine. For the title compound, this would involve the reaction of an ester of 3-oxohexanoic acid with 2-ethylbutanamidine.
Variations on this fundamental approach allow for the introduction of a wide array of substituents at different positions of the pyrimidinone ring.
Key Synthetic Approaches:
Principal Synthesis: A common and practical method for creating 3-substituted 3H-pyrimidin-4-ones involves the cyclization of enamide esters, which are themselves derived from accessible β-keto esters, using trimethylaluminum (B3029685) and various primary amines. nih.gov
Multicomponent Reactions (MCRs): The Biginelli reaction is a classic MCR that produces dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones. This approach allows for the combination of three components (an aldehyde, a β-dicarbonyl compound, and urea (B33335) or a derivative) in a single step.
Synthesis from β-Formyl Enamides: A novel synthesis of pyrimidines can be achieved from β-formyl enamides through cyclization catalyzed by samarium chloride using urea as the ammonia (B1221849) source, often accelerated by microwave irradiation. organic-chemistry.org
Fused Systems: The pyrimidinone core is an excellent starting point for building fused heterocyclic systems. nih.gov Fusing the pyrimidine (B1678525) ring with other cycles can significantly alter physicochemical properties like selectivity, lipophilicity, polarity, and solubility. nih.gov These fused systems, such as thieno[2,3-d]pyrimidines or pyrido[1,2-a]pyrimidinones, are pursued in drug design for their diverse biological activities. nih.govnih.gov Ultrasound irradiation has emerged as a powerful technique to accelerate the synthesis of these fused systems, often leading to shorter reaction times and higher yields compared to conventional methods. nih.gov
| Synthetic Strategy | Description | Key Reactants | Potential for this compound |
| Amidine Condensation | Cyclocondensation reaction to form the pyrimidinone ring. | β-keto ester, Amidine | Highly suitable for direct synthesis by reacting a derivative of 3-oxohexanoic acid with 2-ethylbutanamidine. |
| Biginelli Reaction | One-pot multicomponent reaction to form a dihydropyrimidinone precursor. | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | Can be adapted to produce a related scaffold, which may then be further modified. |
| Fused System Synthesis | Cyclization reactions starting from a substituted pyrimidinone to build an adjacent ring. researchgate.net | A pre-formed pyrimidinone with reactive functional groups. | The this compound core could be functionalized to undergo annulation reactions, creating fused structures. |
| Ultrasound-Assisted MCRs | Use of multicomponent reactions under ultrasound irradiation to accelerate synthesis. nih.gov | Varies depending on the target fused system. | An efficient method for creating libraries of fused pyrimidinone analogues. nih.gov |
Diversification Strategies (e.g., Deconstruction-Reconstruction)
Diversification of the this compound scaffold is essential for structure-activity relationship (SAR) studies. A powerful modern strategy for this is the deconstruction-reconstruction approach. nih.gov
This strategy involves chemically breaking down a known molecule into its core components or fragments to understand their individual contributions to its properties. acs.org These fragments then serve as starting points for rebuilding new analogues. This method can provide new starting points for medicinal chemistry campaigns and deepen the understanding of how a molecule interacts with a biological target. nih.govacs.org
Application to this compound:
Deconstruction: The molecule could be conceptually broken down into the pyrimidinone core and the pentan-3-yl substituent. A synthetic sequence can also be designed to physically cleave the pyrimidine ring into smaller, reactive building blocks. For instance, pyrimidines can be converted to N-arylpyrimidinium salts, which enables their cleavage into iminoenamine building blocks for use in other heterocycle-forming reactions. repec.org
Fragment Analysis: The binding contributions of the pyrimidinone ring (e.g., via hydrogen bonding) and the lipophilic pentan-3-yl group would be assessed independently.
Reconstruction: New analogues are designed and synthesized by:
Keeping the pyrimidinone core and introducing different alkyl or functionalized side chains at position 2.
Keeping the pentan-3-yl group and exploring different heterocyclic cores as replacements for the pyrimidinone.
Utilizing the cleaved fragments to synthesize entirely different classes of heterocycles, such as azoles. repec.org
This approach allows for "scaffold hopping" and the exploration of novel chemical space that might be inaccessible through traditional derivatization. repec.orgresearchgate.net
Design Principles for Modifying Physicochemical Properties and Reactivity
Modifying the structure of this compound allows for the fine-tuning of its physicochemical properties, which is crucial for its intended application. Key properties include solubility, lipophilicity (logP), pKa, and metabolic stability.
Strategies for Modification:
Introducing Polar Groups: Adding hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups to the pentan-3-yl side chain will increase hydrophilicity and aqueous solubility.
Altering Lipophilicity: The lipophilicity can be increased by adding larger or more numerous alkyl or aryl groups. Conversely, introducing heteroatoms (O, N) into the side chain can reduce lipophilicity and potentially improve metabolic stability. cambridgemedchemconsulting.com
Modifying pKa: The acidity of the N-H proton can be altered by substituents on the ring. Electron-withdrawing groups will increase acidity (lower pKa), while electron-donating groups will decrease it. Alkylation of the N3-position removes the acidic proton entirely, which can impact hydrogen bonding capabilities.
Controlling Reactivity: The reactivity of the pyrimidinone ring towards electrophiles or nucleophiles can be modulated by the electronic nature of its substituents.
Fused Systems: Creating fused pyrimidinones is a known strategy to significantly modify properties like lipophilicity and polarity. nih.gov
| Modification | Target Property | Example Substituent/Change | Expected Outcome |
| Increase Aqueous Solubility | Hydrophilicity | Add -OH or -COOH to the pentan-3-yl group | Decreased logP, improved solubility. |
| Decrease Lipophilicity | logP / Metabolic Stability | Replace a -CH2- in the side chain with -O- (ether linkage). cambridgemedchemconsulting.com | Decreased logP, potential change in metabolic profile. |
| Modulate Acidity | pKa / H-bonding | Add an electron-withdrawing group (e.g., -CF3) to the ring. | Increased acidity of the N-H proton. |
| Block Metabolism | Metabolic Stability | Replace the pentan-3-yl group with a cyclopentyl or tert-butyl group. | Altered steric profile may block sites of metabolism. |
| Remove H-bond Donor | Hydrogen Bonding | Alkylate the N3 position (e.g., N-CH3). | Prevents the molecule from acting as a hydrogen bond donor at that position. |
Exploration of Bioisosteric Replacements in Chemical Design
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to improve a molecule's properties while retaining its desired biological activity. nih.gov A bioisostere is a chemical substituent or group that produces broadly similar biological properties to another chemical group. This can involve replacing functional groups, atoms, or even entire ring systems.
Potential Bioisosteric Replacements for this compound:
Ring System Bioisosteres: The pyrimidinone ring itself can be replaced by other heterocyclic systems to alter properties like polarity, solubility, and target interactions.
Pyridinone: A common bioisostere that changes the arrangement of ring nitrogens.
Triazinone: Introduces an additional nitrogen atom, which can increase polarity.
Benzonitrile (B105546): In some contexts, a 2-substituted benzonitrile can act as a bioisostere for a 4-substituted pyridine (B92270) or pyrimidine derivative. researchgate.net
Functional Group Bioisosteres:
Carbonyl (C=O) Group: Can be replaced with a thiocarbonyl (C=S) to form a thiopyrimidinone, altering electronic properties and hydrogen bonding capabilities.
Amide/Lactam Moiety: The endocyclic amide can be replaced by a sulfonamide.
N-H Group: Can be replaced with N-CH3 (non-classical) to remove a hydrogen bond donor site or with a C-H group in a different ring system (e.g., pyridone).
Side Chain Bioisosteres:
Pentan-3-yl Group: This lipophilic group can be replaced by other groups to modify sterics and conformation.
Cyclopentyl: A classic replacement that reduces conformational flexibility.
Tetrahydropyranyl: Introduces a heteroatom to increase polarity and potential hydrogen bond acceptance. cambridgemedchemconsulting.com
| Original Group | Bioisosteric Replacement | Rationale | Potential Impact |
| Pyrimidinone Ring | Pyridinone Ring | Classical Bioisostere | Alters H-bonding vectors, pKa, and dipole moment. |
| Pyrimidinone Ring | 2-Substituted Benzonitrile researchgate.net | Non-classical Bioisostere | Can improve metabolic stability and displace water molecules in binding pockets. researchgate.net |
| Carbonyl Oxygen (C=O) | C=S | Classical Bioisostere | Reduces H-bond acceptor strength, increases lipophilicity. |
| N-H Group | N-CH3 | Non-classical Bioisostere | Removes H-bond donor capacity, increases lipophilicity. |
| Pentan-3-yl Group | Cyclopentyl Group | Classical Bioisostere | Reduces conformational flexibility, may improve binding affinity. |
| Pentan-3-yl Group | Tetrahydropyranyl Group cambridgemedchemconsulting.com | Non-classical Bioisostere | Increases polarity, introduces H-bond acceptor. cambridgemedchemconsulting.com |
Applications in Advanced Chemical Research and Materials Science
Role as a Key Building Block and Synthetic Intermediate in Organic Synthesis
2-(Pentan-3-yl)pyrimidin-4(3H)-one serves as a crucial building block in organic synthesis. The pyrimidinone ring system is a valuable scaffold for creating a wide range of therapeutic agents and other functional molecules. researchgate.net The versatility of the pyrimidinone core allows for various chemical modifications, making it a key intermediate in the synthesis of more complex molecules. nih.gov
For instance, the related thieno[3,2-d]pyrimidin-4(3H)-one derivatives are synthesized from starting materials like methyl 3-aminothiophene-2-carboxylate. researchgate.netnih.gov These compounds are important intermediates for creating molecules with potential applications in medicine. researchgate.net The synthesis of various pyrimidinone derivatives often involves multi-step reactions, highlighting the compound's role as a foundational structure. nih.govsemanticscholar.org
Supramolecular Assemblies and Dynamic Covalent Chemistry (DCvC) Systems
The ureido-pyrimidinone (UPy) moiety, a derivative of this compound, is a cornerstone in the field of supramolecular chemistry due to its ability to form strong, self-complementary quadruple hydrogen bonds. ugent.beugent.be This strong and highly directional interaction leads to the formation of well-defined, reversible dimers. ugent.bersc.org
Dynamic Covalent Chemistry (DCvC) involves reversible chemical reactions under equilibrium control, allowing for "error-checking" and the formation of thermodynamically stable products. nih.gov The principles of DCvC are central to creating dynamic materials that can adapt and respond to their environment. nih.govrsc.orgrsc.org
Hydrogen Bonding Motifs (e.g., Ureido-Pyrimidinone (UPy) Units)
The ureido-pyrimidinone (UPy) unit is a highly effective and versatile motif in supramolecular chemistry. researchgate.net It forms robust, yet reversible, linkages through quadruple hydrogen bonding, with a high dimerization constant. ugent.beugent.be This strong dimerization is a key factor in the self-assembly of UPy-functionalized molecules. researchgate.netugent.be The interaction between UPy units can be influenced by the presence of other molecules, such as salts, which can disrupt the hydrogen bonding network. rsc.org
Self-Assembly Processes and Hierarchical Structures
UPy-functionalized molecules can self-assemble into various hierarchical structures. researchgate.netutwente.nl In solution, UPy dimers can stack into one-dimensional columns through lateral non-covalent interactions. researchgate.netutwente.nl The length and stability of these stacks are influenced by factors such as solvent and the nature of substituents on the UPy unit. researchgate.netutwente.nl
The self-assembly of UPy-based polymers can lead to the formation of complex structures like helical fibers and rod-like micelles. acs.org This hierarchical self-assembly is crucial for creating materials with specific and tunable properties. tue.nlnih.gov
Development of Dynamic Materials (e.g., Self-Healing Polymers, Adaptable Networks)
The reversible nature of the hydrogen bonds in UPy-based materials makes them ideal for creating dynamic materials, such as self-healing polymers and adaptable networks. ugent.beugent.beresearchgate.net These materials can repair damage and adapt to external stimuli. researchgate.netnih.govresearchgate.net
Self-Healing Polymers: UPy units incorporated into polymer backbones act as reversible cross-links, enabling the material to heal after being damaged. researchgate.netnih.govacs.orgmdpi.com When a crack occurs, the hydrogen bonds can break and reform, restoring the material's integrity. researchgate.netresearchgate.net
Adaptable Networks: Covalent adaptable networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing them to be reprocessed and recycled. nih.govacs.orgnih.govmdpi.com UPy-based hydrogen bonding is a key non-covalent interaction used in the design of these materials, providing both robustness and adaptability. nih.govnih.gov
Scaffolds for Material Engineering
UPy-functionalized polymers serve as versatile scaffolds for material engineering, particularly in the biomedical field. nih.gov The ability to tune the mechanical properties and degradability of UPy-based hydrogels makes them excellent candidates for tissue engineering and drug delivery applications. acs.orgnih.govacs.org By controlling the self-assembly process, materials with specific architectures and functionalities can be designed. tue.nlnih.gov
Coordination Chemistry and Organometallic Applications
Pyrimidinone derivatives, including this compound, can act as ligands in coordination chemistry, binding to metal ions through their nitrogen and oxygen atoms. mdpi.com The resulting metal complexes have potential applications in catalysis and materials science. chemrxiv.orgfiveable.meslideshare.net
The coordination of pyrimidine-based ligands to transition metals can lead to the formation of complexes with interesting electronic and photophysical properties. acs.orgresearchgate.net These complexes are being explored for their use in various catalytic reactions and as components in functional materials like metal-organic frameworks (MOFs). chemrxiv.orgfiveable.me
Pyrimidinones (B12756618) as Ligands for Metal Complexation
The pyrimidine (B1678525) unit possesses inherent basicity due to the lone pairs of electrons on its nitrogen atoms, making it an effective ligand for coordinating with metal ions. alfa-chemistry.com This ability to form stable metal complexes is a cornerstone of its application in various fields, from catalysis to materials science. The coordination properties can be finely tuned by introducing different substituents to the pyrimidinone ring.
While specific studies on the metal complexation of this compound are not extensively documented, the general principles of coordination chemistry suggest that it can act as a monodentate or bidentate ligand. The nitrogen atoms of the pyrimidine ring and the carbonyl oxygen can all potentially participate in binding to a metal center. The nature of the pentan-3-yl group, being a bulky alkyl substituent, may influence the steric environment around the coordinating atoms, thereby affecting the geometry and stability of the resulting metal complexes.
The broader family of pyridine (B92270) and its derivatives are well-known for forming stable complexes with a variety of transition metals. wikipedia.org These complexes have found use in numerous chemical transformations.
Table 1: Examples of Metal Complexes with Pyridine-based Ligands
| Ligand Type | Metal Ion | Resulting Complex Example | Application Area |
|---|---|---|---|
| Pyridine | Cr(VI) | CrO₃(pyridine)₂ (Collins Reagent) | Organic Synthesis (Oxidation) |
| Pyridine | Ru(II) | [Ru(NH₃)₅(py)]²⁺ | Model for electron transfer studies |
| Pyridinophane | Ni(II)/Ni(III) | [Ni(MeN3CX)]ⁿ⁺ | Catalysis (C-O and C-C coupling) chemrxiv.org |
| Pyrimidine | General | Can form complexes with various metals | Catalysis, Materials Science alfa-chemistry.com |
Applications in Catalysis (e.g., Organocatalysis, Metal Catalysis)
The pyrimidinone framework is a valuable scaffold in the development of catalysts for a wide range of organic reactions. Its derivatives have been successfully employed in both organocatalysis and metal catalysis.
Organocatalysis: In organocatalysis, organic molecules are used to accelerate chemical reactions. Pyrimidinone derivatives can be designed to act as organocatalysts, often leveraging their hydrogen-bonding capabilities and basic sites. For instance, multicomponent reactions, which are highly efficient processes for building molecular complexity, can be catalyzed by pyrimidine-based structures. acs.orgnih.gov These reactions allow for the formation of several bonds in a single operation. acs.orgnih.gov The synthesis of complex heterocyclic structures like pyrano[2,3-d]pyrimidines has been achieved using organocatalysts. acs.orgnih.govresearchgate.net
Metal Catalysis: In metal catalysis, pyrimidinones can serve as ligands that coordinate to a metal center, influencing its reactivity and selectivity. The electronic properties of the pyrimidinone ligand can be modulated by substituents to fine-tune the catalytic activity of the metal. Iron-catalyzed reactions for the synthesis of pyrimidine derivatives from ketones and amidines have been reported, showcasing the synergy between the metal and the heterocyclic core. organic-chemistry.org Rhodium-catalyzed cycloadditions to form pyrimidinones have also been developed. mdpi.com Furthermore, bimetallic metal-organic frameworks (MOFs) containing metals like Fe and Zr have been functionalized and used as heterogeneous catalysts for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov
Table 2: Catalytic Applications of Pyrimidine/Pyrimidinone Derivatives
| Catalysis Type | Reaction | Catalyst/Ligand System | Reference |
|---|---|---|---|
| Organocatalysis | Multicomponent synthesis of pyrano[2,3-d]pyrimidines | Amine-based organocatalysts | researchgate.net |
| Organocatalysis | Synthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones | Organic acids (e.g., p-toluenesulfonic acid) | nih.gov |
| Metal Catalysis | Synthesis of pyrimidines from ketones and amidines | Iron(II) complex with 1,10-phenanthroline | organic-chemistry.org |
| Metal Catalysis | Enantioselective [4+2] cycloaddition to form pyrimidinones | Rhodium complex | mdpi.com |
| Metal Catalysis | Synthesis of pyrido[2,3-d]pyrimidines | Bimetallic Fe/Zr-MOF | nih.gov |
Optoelectronic and Advanced Material Properties
The pyrimidine core is an electron-deficient aromatic system, a property that makes its derivatives promising candidates for applications in optoelectronic devices and advanced materials. alfa-chemistry.com This electron-deficient nature facilitates electron transport, which is a crucial characteristic for materials used in organic electronics. alfa-chemistry.com
Pyrimidine-based materials are being explored for their use in:
Organic Light-Emitting Diodes (OLEDs): Pyrimidine compounds can be used as host materials in the emissive layer of OLEDs. alfa-chemistry.comnih.gov Their incorporation can enhance electron injection and transport, leading to improved device efficiency and lower operating voltages. alfa-chemistry.com
Organic Thin-Film Transistors (OFETs): The electron-accepting properties of the pyrimidine unit can improve the electron mobility in n-type semiconductor materials for OFETs. alfa-chemistry.com
Organic Solar Cells (OPVs): The inclusion of pyrimidine moieties in the structure of organic dyes can enhance the absorption of sunlight and improve the efficiency of charge separation and transport in OPVs. alfa-chemistry.comresearchgate.net
The optoelectronic properties of pyrimidinone derivatives can be systematically tuned by chemical modification. For example, creating donor-acceptor (D-A) structures by linking an electron-donating group to the pyrimidinone core can lead to materials with interesting photophysical properties, such as thermally activated delayed fluorescence (TADF). nih.gov
Table 3: Optoelectronic Properties and Applications of Pyrimidine Derivatives
| Application | Property | Effect of Pyrimidine Unit | Reference |
|---|---|---|---|
| OLEDs | Host material | Improved quantum efficiency, reduced voltage | alfa-chemistry.comnih.gov |
| OFETs | Electron transport | High electron mobility, improved stability | alfa-chemistry.com |
| OPVs | Light absorption | Enhanced absorption in the red part of the spectrum | alfa-chemistry.comresearchgate.net |
| Advanced Materials | Nonlinear Optics | Significant third-order nonlinear susceptibility (χ³) | rsc.org |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Catalyst Development
The synthesis of pyrimidinone derivatives is a mature field, yet significant opportunities exist for innovation, particularly in the development of more efficient, sustainable, and versatile synthetic methods. A primary focus of future research is the refinement of multicomponent reactions (MCRs), such as the well-established Biginelli reaction, which allows for the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. The evolution of this and other synthetic strategies is centered on the discovery and application of novel catalysts that offer improved yields, shorter reaction times, and milder, more environmentally friendly conditions.
Current research is exploring a wide array of catalytic systems. acs.org Lewis acids, both traditional and more recently developed ones like lanthanide triflates and magnesium bromide, have shown considerable promise. Organocatalysts, such as L-proline, are also gaining traction as effective, metal-free alternatives. acs.org A significant emerging trend is the use of heterogeneous and recyclable catalysts, including magnetic nanoparticles functionalized with acidic or basic groups. acs.orggrowingscience.com These catalysts simplify product purification and reduce chemical waste, aligning with the principles of green chemistry. Furthermore, the application of microwave irradiation and ultrasound technologies is being investigated to accelerate reaction rates and improve energy efficiency. mdpi.com
Future work will likely concentrate on developing catalysts with high chemo- and regioselectivity, enabling the precise synthesis of complex, polysubstituted pyrimidinones (B12756618). The development of enantioselective catalytic systems for the synthesis of chiral pyrimidinone derivatives is another critical frontier, given the importance of stereochemistry in biological activity.
| Catalyst Type | Example(s) | Key Advantages | Reference(s) |
| Lewis Acids | Lanthanide Triflates, MgBr₂, ZnBr₂ | High efficiency, mild reaction conditions | mdpi.com |
| Organocatalysts | L-proline, p-Toluenesulfonic acid | Metal-free, low toxicity | acs.org |
| Nanocatalysts | Magnetic Fe₃O₄ nanoparticles | Recyclable, easy separation, high surface area | acs.orggrowingscience.com |
| Hybrid Catalysts | Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) | Combines features of different catalyst types | acs.org |
In-depth Mechanistic Studies of Complex Reactions
A thorough understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions. For pyrimidinone synthesis, which often involves complex, multi-step transformations, detailed mechanistic investigations are crucial for controlling product outcomes. Future research will increasingly employ a combination of advanced spectroscopic techniques and kinetic studies to elucidate the intricate pathways of these reactions.
For instance, domino reactions, which involve a cascade of intramolecular transformations, are efficient for building molecular complexity. Understanding the precise sequence of events, such as a Michael addition followed by cyclocondensation, is key to preventing the formation of undesired side products. mdpi.com Similarly, for cycloaddition strategies like the [5+1] or [3+3] annulations used to construct the pyrimidine (B1678525) ring, detailed mechanistic insight can guide the choice of substrates and catalysts to achieve desired regioselectivity. mdpi.com
Advanced techniques such as in-situ reaction monitoring using NMR or IR spectroscopy, as well as computational modeling of reaction intermediates and transition states, will be instrumental. Studies like the spectroelectrochemical analysis of pyridinium (B92312) have demonstrated the power of combining experimental techniques to unravel complex electrochemical pathways, a methodology that could be applied to understand redox processes involving pyrimidinone systems. nih.gov These in-depth studies will not only lead to improved synthetic protocols but also open avenues for discovering entirely new reactions and molecular scaffolds.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, offering powerful predictive capabilities that can accelerate the discovery and development of new molecules and materials. For pyrimidinone derivatives, computational modeling is poised to play an even more significant role in several key areas.
Predicting Molecular Properties and Reactivity: Quantum mechanical methods, particularly Density Functional Theory (DFT), are being used to calculate the electronic properties of pyrimidinone derivatives. These calculations can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals, which are crucial for understanding and predicting chemical reactivity. For example, calculating ionization potentials has been shown to correlate with the analgesic properties of certain pyrimidinone compounds.
Structure-Based Drug Design: For medicinal chemistry applications, molecular docking and molecular dynamics (MD) simulations are essential for predicting how pyrimidinone derivatives will bind to biological targets such as enzymes and receptors. nih.govnih.gov These simulations can elucidate key intermolecular interactions, like hydrogen bonds and π-π stacking, that govern binding affinity and selectivity. nih.gov This information is invaluable for the rational design of more potent and specific therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR): QSAR models provide a statistical correlation between the structural features of a series of compounds and their biological activity. mdpi.com By developing robust QSAR models for pyrimidinone derivatives, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com
Future advancements in computational hardware and algorithms will enable more accurate and complex simulations, providing a deeper understanding of solvation effects and dynamic molecular interactions, further enhancing the predictive power of these models. youtube.com
| Computational Method | Application | Key Insights | Reference(s) |
| Density Functional Theory (DFT) | Calculating electronic properties | Correlation of ionization potential with biological activity | |
| Molecular Docking | Predicting binding modes to biological targets | Identification of key interactions (H-bonds, π-π stacking) | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules | Assessing the stability of ligand-protein complexes | nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity from structure | Guiding the design of new derivatives with improved activity | mdpi.com |
Integration of Pyrimidinone Scaffolds into Multi-Functional Materials and Systems
The unique structural and electronic properties of the pyrimidinone scaffold make it an attractive building block for the development of advanced functional materials. The ability of the ureido-pyrimidinone motif to form strong, quadruple hydrogen bonds has been exploited to create self-healing polymers. mdpi.com These materials can autonomously repair damage, extending their lifespan and improving their reliability. Future research in this area will focus on fine-tuning the mechanical properties and healing efficiency of these materials by modifying the pyrimidinone unit and the polymer backbone. The incorporation of nanofillers, such as graphene, into these polyurethane systems is also an active area of investigation. mdpi.com
Beyond self-healing applications, the π-conjugated nature of the pyrimidinone ring suggests potential for use in organic electronics. mdpi.com By incorporating pyrimidinone derivatives into polymers or as small molecules in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices, it may be possible to achieve desirable charge transport and photophysical properties. Research will focus on the synthesis of extended π-systems based on the pyrimidinone core and the characterization of their electronic and optical properties.
Furthermore, the ability of pyrimidinone derivatives to coordinate with metal ions opens up possibilities for the creation of novel metal-organic frameworks (MOFs). acs.org These porous materials have applications in gas storage, separation, and catalysis. By designing pyrimidinone-based ligands with specific geometries and functionalities, it may be possible to construct MOFs with tailored pore sizes and chemical environments for specific applications.
Investigation of Pyrimidinone Derivatives in Novel Chemical Domains
The pyrimidinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov While much research has focused on these traditional therapeutic areas, significant opportunities exist to explore the potential of pyrimidinone derivatives in novel chemical and biological domains.
One promising area is agrochemicals. The structural similarity of pyrimidinones to nucleic acid bases suggests that they could be developed as herbicides, pesticides, or plant growth regulators by targeting essential biological pathways in plants or pests. ekb.eg
Another emerging field is the development of pyrimidinone-based chemical probes and sensors. The fluorescence properties of some pyrimidinone derivatives could be harnessed to create sensors for metal ions, anions, or biologically important molecules. The design of such sensors would involve functionalizing the pyrimidinone core with specific recognition elements and chromophores.
Furthermore, the catalytic activity of pyrimidinone derivatives themselves is an underexplored area. Their ability to participate in hydrogen bonding and act as both hydrogen bond donors and acceptors suggests potential applications in organocatalysis. Research in this direction would involve designing and synthesizing chiral pyrimidinone derivatives and evaluating their efficacy in asymmetric catalysis. The exploration of these new frontiers will undoubtedly expand the utility of the versatile pyrimidinone scaffold far beyond its current applications.
Q & A
Q. Methodological Insight :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–120°C | Higher temps favor cyclization |
| Solvent | DMF, THF, or ethanol | Polar aprotic solvents enhance reactivity |
| Catalysts | Pd/C, ZnCl₂, or NaH | Accelerate coupling/alkylation steps |
How do structural modifications at the 2- and 3-positions influence biological activity in pyrimidinone derivatives?
Advanced Research Question
Substituents like alkyl chains (e.g., pentan-3-yl) or aromatic groups significantly alter bioactivity:
- Lipophilicity : The pentan-3-yl group enhances membrane permeability, critical for CNS-targeted compounds .
- Electron-withdrawing groups : Trifluoromethyl or nitro groups at the 3-position improve binding affinity to enzymes (e.g., kinase inhibitors) .
- Case Study : In thieno-pyrimidinone derivatives, a 3-chlorobenzylthio group increased antimicrobial activity by 40% compared to unsubstituted analogs .
Q. Experimental Design :
- Use computational tools (e.g., molecular docking) to predict binding interactions.
- Validate with in vitro assays (e.g., MIC for antimicrobial activity) and compare IC₅₀ values across analogs .
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for the pyrimidinone core (e.g., δ 8.2–8.5 ppm for aromatic protons) and pentan-3-yl chain (δ 1.2–1.6 ppm for CH₂ groups) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₅N₂O: 179.12 Da) .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time: 6–8 min) .
Data Interpretation Tip :
Unexpected peaks in NMR may indicate byproducts from incomplete substitution—re-run reactions with extended reaction times .
How can researchers address discrepancies in reported biological activities of structurally similar pyrimidinones?
Advanced Research Question
Contradictions often arise from assay variability or subtle structural differences:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) can skew results. Standardize protocols using CLSI guidelines .
- Structural Nuances : Compare logP values and hydrogen-bonding capacity. For example, a 4-ethoxyphenyl group in one analog improved solubility but reduced target binding .
Q. Resolution Workflow :
Replicate assays in parallel with positive controls.
Perform SAR (Structure-Activity Relationship) analysis to isolate critical substituents .
What strategies enhance the metabolic stability of pyrimidinone derivatives for in vivo studies?
Advanced Research Question
- Deuterium Labeling : Replace labile hydrogens (e.g., at the 4-position) to slow oxidative metabolism .
- Prodrug Design : Mask hydroxyl groups with acetyl or phosphate esters for improved bioavailability .
- Case Study : Fluorination at the 6-position of a thieno-pyrimidinone analog extended plasma half-life from 2h to 6h in rodent models .
Validation : Use LC-MS/MS to track metabolite formation in hepatic microsome assays .
How do solvent polarity and pH affect the regioselectivity of pyrimidinone functionalization?
Advanced Research Question
- Polar Solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions .
- pH Control : Alkaline conditions (pH 10–12) deprotonate hydroxyl groups, enabling nucleophilic attacks (e.g., amination at the 2-position) .
Example : In a Suzuki coupling, DMF/H₂O (3:1) at pH 10 yielded 85% regioselective product vs. 60% in pure THF .
What computational tools are recommended for predicting the reactivity of pyrimidinone derivatives?
Basic Research Question
- DFT Calculations : Model transition states for substitution reactions (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
- Molecular Dynamics : Simulate binding interactions with proteins (e.g., GROMACS for kinase inhibitors) .
- Software : Schrödinger Suite for docking studies and ADMET prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
